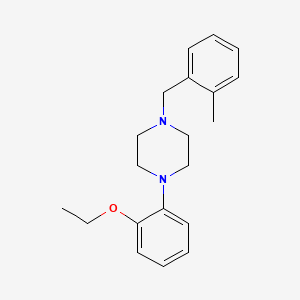
3,5-dimethyl-N-(2-methylphenyl)-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 3,5-dimethyl-N-(2-methylphenyl)-4-isoxazolecarboxamide often involves the preparation from precursor molecules through reactions that introduce specific functional groups. For example, a collection of trisubstituted isoxazoles was prepared starting from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, showcasing chemoselective nucleophilic chemistry (G. Yu et al., 2009).
Molecular Structure Analysis
Molecular structure analysis of related isoxazole derivatives reveals that these molecules can have planar structures with specific angular relationships between the rings. For instance, the molecule of 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide consists of two approximately planar parts, with intramolecular hydrogen bonds contributing to the planarity (N. Rodier et al., 1993).
Chemical Reactions and Properties
Isoxazole compounds undergo various chemical reactions, including nucleophilic substitutions and oxidations, to yield derivatives with diverse functionalities. The thioether moieties in isoxazole compounds can be oxidized to sulfonylmethyl derivatives, demonstrating the versatility of these compounds in chemical synthesis and modifications (G. Yu et al., 2009).
Physical Properties Analysis
The physical properties of isoxazole derivatives, such as solubility and crystallinity, can be influenced by the nature of their substituents and the molecular geometry. The synthesis and crystal structure of various isoxazole derivatives provide insights into their interaction potentials and stability (M. Prabhuswamy et al., 2016).
Chemical Properties Analysis
Isoxazole derivatives exhibit a range of chemical properties based on their functional groups and structural configuration. These properties include reactivity towards nucleophiles and electrophiles, potential for hydrogen bonding, and the ability to undergo further chemical transformations. The study of these compounds' synthesis, structure, and reactivity contributes to our understanding of their chemical behavior and potential applications (G. Yu et al., 2009; N. Rodier et al., 1993).
Propriétés
IUPAC Name |
3,5-dimethyl-N-(2-methylphenyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-6-4-5-7-11(8)14-13(16)12-9(2)15-17-10(12)3/h4-7H,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPGOKQPAOLYAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-methylpyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B5659115.png)

![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-4-piperidin-3-ylbenzamide](/img/structure/B5659129.png)

![4-({[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)phenyl acetate](/img/structure/B5659131.png)
![(1S*,5R*)-3-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5659146.png)

![4-[(2,2-dimethylpropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5659150.png)
![2-(ethylsulfonyl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5659159.png)
![{1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5659162.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidin-3-ylbenzamide](/img/structure/B5659174.png)
![(3R*,4S*)-1-[(4-methyl-2-phenylpyrimidin-5-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5659178.png)
![2-[(3,5-dimethylisoxazol-4-yl)methyl]-8-(tetrahydrofuran-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5659182.png)
![N-{2-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}tetrahydrofuran-2-carboxamide](/img/structure/B5659186.png)